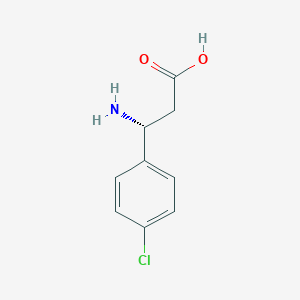

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid

Descripción

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid derivative characterized by a 4-chlorophenyl substituent at the β-carbon of the propanoic acid backbone. Its IUPAC name and synonyms are well-documented in commercial and scientific databases, including listings by ChangChem Co., Ltd. and Thermo Scientific . The compound’s molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol (calculated from the SMILES structure in ). It is frequently studied as a hydrochloride salt (e.g., C₉H₁₁Cl₂NO₂), though discrepancies in reported molecular formulas highlight the need for careful verification .

The compound’s stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics and bioactive molecules.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDBHAMTMMNTO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350619 | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-61-4 | |

| Record name | (βR)-β-Amino-4-chlorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131690-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds have been associated with anti-allergic activities.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit significant effects on both allergic asthma and allergic itching. These compounds may interact with H1 receptors, which play a crucial role in allergic reactions.

Análisis Bioquímico

Biochemical Properties

It’s likely to interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical pathways. The nature of these interactions could be complex and may involve binding at specific sites, modulation of activity, or structural alterations.

Cellular Effects

®-3-Amino-3-(4-chlorophenyl)propanoic acid may have diverse effects on various types of cells and cellular processes. It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(4-chlorophenyl)propanoic acid may vary with different dosages in animal models. Studies could reveal threshold effects, as well as any toxic or adverse effects at high doses. Comprehensive studies in this regard are yet to be conducted.

Metabolic Pathways

It could interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of ®-3-Amino-3-(4-chlorophenyl)propanoic acid within cells and tissues are not well-characterized. It could interact with transporters or binding proteins, and may have effects on its localization or accumulation.

Actividad Biológica

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid, also known as a chiral amino acid derivative, has garnered attention for its significant biological activities. This compound, characterized by a molecular formula of C9H10ClNO2 and a molecular weight of approximately 199.63 g/mol, features a carboxylic acid group (-COOH), an amine group (-NH2), and a para-substituted chlorophenyl ring. Its structural properties facilitate interactions with various biological systems, making it a subject of interest in pharmacological research.

Research indicates that this compound may act primarily as an antagonist at specific neurotransmitter receptors in the central nervous system. Its structural similarity to other amino acids allows it to modulate neurotransmitter systems, potentially influencing mood disorders such as anxiety and depression. Additionally, preliminary studies suggest anticancer properties, particularly through the inhibition of proliferation in certain cancer cell lines.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Neurotransmitter Modulation : Acts on neurotransmitter systems, potentially affecting mood and anxiety.

- Anticancer Properties : Inhibits the proliferation of specific cancer cell lines.

- Enzyme Interactions : Engages in enzyme inhibition, which may have implications for various biochemical pathways.

Neurotransmitter Systems

Studies have shown that this compound can interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. For instance, its ability to inhibit serotonin uptake has been documented, suggesting potential applications in treating depression.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The underlying mechanisms may involve the induction of apoptosis or the inhibition of cell cycle progression. Specific studies have reported that concentrations as low as 10 µM can significantly reduce cell viability in breast and prostate cancer models.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid | 0.84 | Different substitution pattern; may affect receptor interactions |

| (R)-3-amino-3-(2-chlorophenyl)propanoic acid | 0.91 | Chlorine at a different position |

| (S)-3-amino-4-(3-chlorophenyl)butanoic acid | 0.89 | Longer carbon chain with similar functional groups |

The variations in chlorine positioning and carbon chain length among these compounds highlight how subtle structural differences can influence biological activity and therapeutic potential.

Case Studies

- Neuropharmacological Study : A study published in Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. Results indicated a significant reduction in serotonin uptake compared to control groups, supporting its potential use as an antidepressant .

- Cancer Cell Proliferation Inhibition : Another investigation focused on the compound's effect on MCF-7 breast cancer cells. The study found that treatment with this compound at concentrations of 10 µM led to a 50% reduction in cell proliferation after 48 hours, suggesting its utility in cancer therapy.

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that (3R)-3-amino-3-(4-chlorophenyl)propanoic acid acts as an antagonist at specific neurotransmitter receptors, making it a candidate for treating neurological conditions such as anxiety and depression. Its structural similarity to natural amino acids allows it to modulate neurotransmitter systems effectively.

- Case Study : A study demonstrated that this compound could inhibit the reuptake of neurotransmitters, potentially leading to increased serotonin levels in the brain, which is critical for mood regulation. The findings suggest that it may help alleviate symptoms of depression.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Case Study : In vitro studies have revealed that this compound can induce apoptosis in breast cancer cells by activating caspase pathways, thereby promoting programmed cell death.

Receptor Modulation

This compound has been investigated for its ability to modulate various receptors in the central nervous system, including glutamate receptors. This modulation is crucial for understanding synaptic transmission and plasticity.

- Data Table: Receptor Interactions

| Receptor Type | Modulation Effect | Reference |

|---|---|---|

| NMDA Receptor | Antagonist | |

| AMPA Receptor | Partial Agonist | |

| GABA Receptor | Inhibitory Effect |

Synthetic Routes

Various synthetic methods have been developed for the preparation of this compound, which are essential for its application in research and pharmaceutical development.

- Common Synthetic Methodologies :

- Amination of α-chloroacids : This method involves the reaction of α-chloroacids with amines under controlled conditions.

- Enzymatic synthesis : Utilizing specific enzymes to facilitate the formation of this compound from simpler precursors.

Comparación Con Compuestos Similares

Key Observations:

- Polarity : Hydroxyl substituents (e.g., 4-OH) increase water solubility, while halogens (Cl, F) enhance lipophilicity .

- Steric Effects : Bulky groups like tert-butyl may hinder binding to flat enzymatic pockets but improve pharmacokinetic profiles .

- Chirality : The R-configuration is critical for bioactivity in many analogs, as seen in enantiomer-specific studies .

Métodos De Preparación

Reaction Mechanism and Optimization

The racemic synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid (rac-4b) involves a one-pot Knoevenagel condensation between p-chlorobenzaldehyde and malonic acid , followed by ammonolysis using ammonium acetate in ethanol under reflux. The mechanism proceeds via:

-

Knoevenagel adduct formation : Base-catalyzed condensation of the aldehyde with malonic acid generates an α,β-unsaturated intermediate.

-

Michael addition of ammonia : Ammonia attacks the β-position, yielding the β-amino acid after proton transfer and decarboxylation.

Optimized conditions (40 mmol scale, 8 h reflux) achieve a 65% yield of rac-4b as a colorless solid. Critical parameters include:

-

Stoichiometric excess of ammonium acetate (1.3 eq) to drive ammonolysis.

-

Ethanol as solvent, balancing reactivity and solubility.

Table 1: Reaction Conditions and Yields for Racemic Synthesis

| Component | Quantity (mmol) | Role | Yield (%) |

|---|---|---|---|

| p-Chlorobenzaldehyde | 40.0 | Electrophile | 65 |

| Malonic Acid | 40.2 | Nucleophile | – |

| Ammonium Acetate | 52.0 | Ammonia Source | – |

| Ethanol | 50 mL | Solvent | – |

Enantiomeric Resolution of Racemic Mixtures

Asymmetric Synthesis Strategies

Recent advances leverage chiral catalysts for direct enantioselective synthesis:

-

Asymmetric hydrogenation : Chiral Ru or Rh complexes reduce β-enamido esters to β-amino acids with >90% ee, though substrates for 4-chlorophenyl derivatives remain underexplored.

-

Organocatalytic Mannich reactions : Proline-derived catalysts enable enantioselective β-amino acid formation, but scalability challenges persist.

Analytical Characterization and Quality Control

Spectroscopic Data

Racemic 4b :

-

¹H NMR (DMSO-d₆) : δ 7.37–7.57 (m, 4H, Ar–H), 5.39–5.46 (m, 1H, CH–NH₂), 2.79–2.92 (m, 2H, CH₂–COOH).

Enantiomerically Pure (R)-Isomer :

Table 2: Physical Properties of (3R)-3-Amino-3-(4-chlorophenyl)propanoic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | 223 °C (dec.) | |

| Boiling Point | 345.8 ± 32.0 °C (Predicted) | |

| Density | 1.2409 g/cm³ | |

| pKa | 3.62 ± 0.10 |

Applications in Peptide and Pharmaceutical Synthesis

Fmoc-Protected Derivatives

The Fmoc-(R)-3-amino-3-(4-chlorophenyl)propionic acid (CAS 479064-92-1) is critical for solid-phase peptide synthesis (SPPS). Key attributes:

-

Stability : Stable at 2–8°C with negligible racemization during coupling.

-

Compatibility : Used in automated synthesizers with HBTU/HOBt activation.

Boc-Protected Intermediates

The tert-butoxycarbonyl (Boc) variant (CAS 479064-92-1) serves as a precursor for:

-

Anticancer agents : β-amino acids enhance proteolytic stability of peptide drugs.

-

Neurological probes : 4-Chlorophenyl moiety modulates blood-brain barrier permeability.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Racemic Synthesis | 65 | 0 | High | Low |

| Chiral Resolution | 30–40 | >99% (R) | Moderate | Moderate |

| Asymmetric Hydrogenation | 70–85 | 90–95% | Low | High |

Q & A

Q. What strategies optimize reaction conditions to minimize by-products?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent reduces racemization compared to THF.

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.